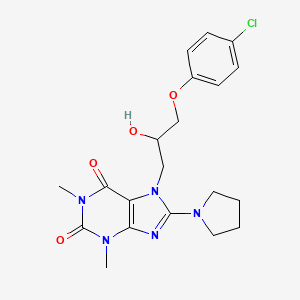

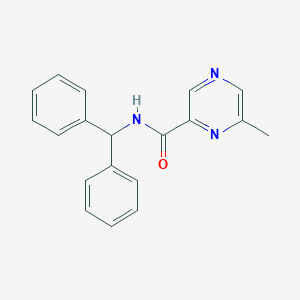

![molecular formula C16H15N3OS B2409597 3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile CAS No. 339278-41-0](/img/structure/B2409597.png)

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile, also known as MPTP, is a compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that has a sulfur-containing group attached to it. This compound has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

科学的研究の応用

Fluorescence Binding Studies

Research by Meng et al. (2012) explored novel p-hydroxycinnamic acid amides derived from pyrimidine, including compounds structurally related to the queried chemical. These compounds' interactions with bovine serum albumin were studied using fluorescence and UV–vis spectral studies, providing insights into binding dynamics and thermodynamic parameters (Meng et al., 2012).

Synthesis and Biological Activity

Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, noting their broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties, demonstrating the diverse potential of pyrimidine derivatives in therapeutic applications (Bassyouni & Fathalla, 2013).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines, comparable to that of doxorubicin, indicating the significant potential of such derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Corrosion Inhibition

Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Their study revealed that these compounds effectively prevent corrosion by adsorbing on the metal surface. This application demonstrates the potential of such compounds in industrial settings, particularly in protecting metal infrastructure (Soltani et al., 2015).

Eco-Friendly Synthesis and Biological Activity

Abdallah et al. (2018) synthesized new pyridopyrimidinones derivatives, examining their inhibition behavior for corrosion of carbon steel in acidic solutions. Their research not only contributes to understanding the eco-friendly synthesis of these derivatives but also explores their potential use in industrial corrosion prevention (Abdallah, Shalabi, & Bayoumy, 2018).

Photoelectric Conversion Properties

Wang et al. (2000) researched hemicyanine derivatives, including those structurally related to the queried compound, for their photoelectric conversion properties in nanocrystalline TiO2 electrodes. This study highlights the potential use of such compounds in solar energy conversion, an area of growing importance in renewable energy technologies (Wang et al., 2000).

特性

IUPAC Name |

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-20-15-7-4-13(5-8-15)3-6-14-9-11-18-16(19-14)21-12-2-10-17/h3-9,11H,2,12H2,1H3/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATLPLFHSSUABS-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)

![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)

![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)